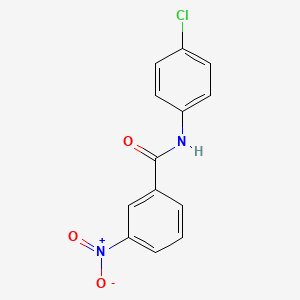

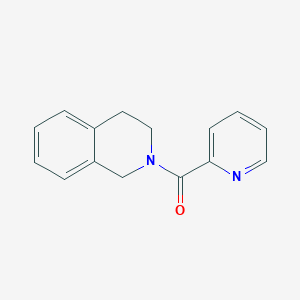

N-(4-chlorophenyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Regio- and Stereo-synthesis of N-(4-chlorophenyl)-3-nitrobenzamide Derivatives

N-(4-chlorophenyl)-3-nitrobenzamide derivatives have been synthesized through regio and stereo-controlled rearrangement. One such compound, N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, was confirmed via single-crystal X-ray diffraction method, providing insights into the stereochemistry and mechanism of formation. The product exhibited distinct crystalline properties, denoting its structural specificity (Samimi, 2016).

Crystal Engineering and Molecular Interaction

Molecular interactions involving N-(4-chlorophenyl)-3-nitrobenzamide derivatives have been explored in crystal engineering. Studies demonstrated how hydrogen bonds and halogen bonds play a role in forming molecular tapes, with compounds like 4-nitrobenzamide forming amide dimer tape and facilitating iodo-nitro interaction. This indicates the compound's potential in crystal design, leveraging its interaction properties (Saha, Nangia, & Jaskólski, 2005).

Biological Applications and Pharmacokinetics

Potential Application Against Human African Trypanosomiasis

Halo-nitrobenzamide derivatives, including compounds like 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, have been synthesized and evaluated for their efficacy in inhibiting the proliferation of Trypanosoma brucei brucei, the parasite responsible for Human African Trypanosomiasis. These compounds showed significant activity against the parasite, indicating potential therapeutic applications (Hwang et al., 2010).

Oral Absorption Enhancement of Poorly Water-soluble Drugs

Compounds such as N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), a poorly water-soluble drug being developed as an anticancer agent, have shown enhanced oral absorption when particle size is reduced to the submicron region. This was achieved through wet-bead milling, significantly improving the dissolution rate and oral absorption in animal models, thus demonstrating a method to enhance bioavailability of such compounds (Kondo et al., 1993).

Chemical Properties and Applications

Synthesis and Characterization of Metal Complexes

Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have been synthesized and characterized. These complexes exhibited significant antibacterial activities, surpassing the efficacy of the thiourea derivative ligands. This suggests potential applications in the development of antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPTUSXHSQAMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2616286.png)

![2-((3-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2616291.png)

![N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2616292.png)

![2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616295.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2616296.png)